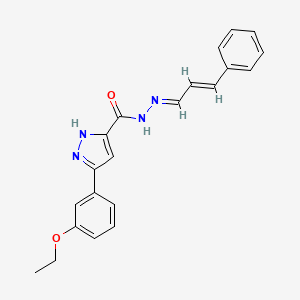
(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPC belongs to the class of pyrazole derivatives and has been found to possess remarkable biological properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with various molecular targets in the body. For example, this compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exert several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to reduce blood glucose levels by inhibiting the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. Additionally, this compound has been shown to reduce cholesterol levels and improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is its ease of synthesis, which makes it readily available for laboratory studies. This compound has also been found to exhibit low toxicity, making it a safe candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide. One potential application of this compound is in the treatment of cancer. This compound has been shown to exhibit potent antitumor activity and could be developed into a novel chemotherapeutic agent. Another potential application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of these diseases. Finally, this compound could be developed into a novel anti-inflammatory agent for the treatment of various inflammatory diseases.
Méthodes De Synthèse
The synthesis of (E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction of 3-ethoxyphenyl hydrazine with ethyl acetoacetate, followed by the addition of benzaldehyde and ammonium acetate. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase.
Propriétés
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-27-18-12-6-11-17(14-18)19-15-20(24-23-19)21(26)25-22-13-7-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b10-7+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDISEHGAIZTSP-QNUVFLEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

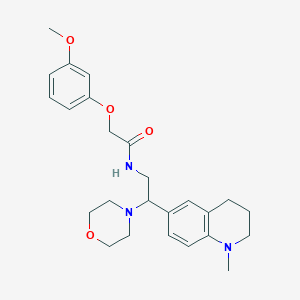

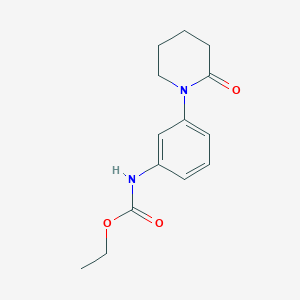
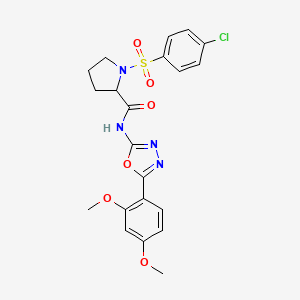
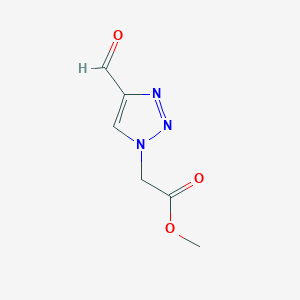

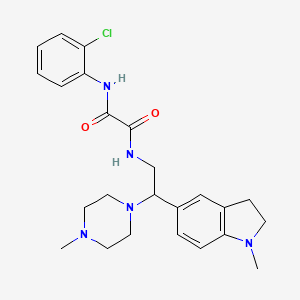
![4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2902956.png)
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)
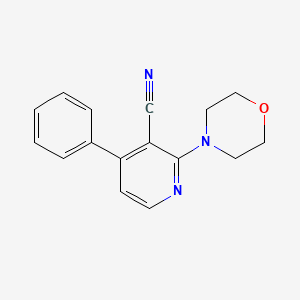

![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
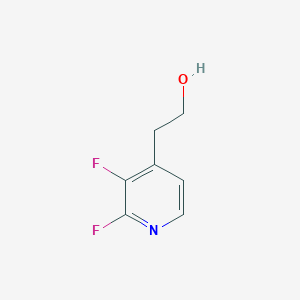
![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)